molecular formula C16H15FN2O2 B4649011 4-fluoro-N-[4-(propionylamino)phenyl]benzamide

4-fluoro-N-[4-(propionylamino)phenyl]benzamide

Cat. No. B4649011
M. Wt: 286.30 g/mol
InChI Key: HYRVBMPTSAIZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(propionylamino)phenyl]benzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It belongs to the class of benzamides and has a molecular weight of 314.34 g/mol. FPBA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Mechanism of Action

The mechanism of action of FPBA is not fully understood. However, it is believed to work by binding to the SH3 domain of proteins, thereby inhibiting their interaction with other proteins. This can lead to the disruption of various cellular processes, which can be studied to gain a better understanding of disease mechanisms.
Biochemical and Physiological Effects:
FPBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the interaction between the protein Crk and its ligand, which can lead to the inhibition of cell adhesion and migration. FPBA has also been shown to inhibit the interaction between the protein Grb2 and its ligand, which can lead to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPBA in lab experiments is its specificity towards the SH3 domain of proteins. This allows for the selective inhibition of protein-protein interactions, which can be studied to gain a better understanding of disease mechanisms. However, one of the limitations of using FPBA is its potential toxicity towards cells. This can lead to non-specific effects, which can confound the results of experiments.

Future Directions

There are several future directions for the study of FPBA. One potential direction is the development of more specific and potent inhibitors of protein-protein interactions. This can be achieved by modifying the structure of FPBA or developing new compounds that target different domains of proteins. Another potential direction is the study of the effects of FPBA on various disease models. This can help to identify potential therapeutic targets for the treatment of diseases like cancer and autoimmune disorders. Finally, the development of new methods for the synthesis of FPBA can help to improve its availability and reduce its cost, making it more accessible to researchers.

Scientific Research Applications

FPBA has been extensively studied for its potential application in scientific research. It is primarily used as a tool compound in the study of protein-protein interactions. FPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in various cellular processes like cell adhesion and migration. FPBA has also been used to study the interaction between the protein Grb2 and its ligand, the epidermal growth factor receptor.

properties

IUPAC Name

4-fluoro-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-2-15(20)18-13-7-9-14(10-8-13)19-16(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRVBMPTSAIZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-(propanoylamino)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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